molecular formula C27H34N2O4 B11949130 4,4'-Methylenebis(cyclohexyl N-phenylcarbamate) CAS No. 76788-43-7

4,4'-Methylenebis(cyclohexyl N-phenylcarbamate)

Cat. No.: B11949130
CAS No.: 76788-43-7
M. Wt: 450.6 g/mol
InChI Key: LIMGWHSDVWULRD-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) is a chemical compound with the molecular formula C27H34N2O4 and a molecular weight of 450.583 g/mol . This compound is known for its unique structure, which includes two cyclohexyl groups connected by a methylene bridge and bonded to N-phenylcarbamate groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) typically involves the reaction of cyclohexylamine with phenyl isocyanate in the presence of a methylene bridge-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4’-Methylenebis(isopropyl N-phenylcarbamate)
  • 4,4’-Methylenebis(allyl N-phenylcarbamate)
  • 4,4’-Methylenebis(butyl N-phenylcarbamate)

Comparison: 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

CAS No.

76788-43-7

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

cyclohexyl N-[4-[[4-(cyclohexyloxycarbonylamino)phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C27H34N2O4/c30-26(32-24-7-3-1-4-8-24)28-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)29-27(31)33-25-9-5-2-6-10-25/h11-18,24-25H,1-10,19H2,(H,28,30)(H,29,31)

InChI Key

LIMGWHSDVWULRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4CCCCC4

Origin of Product

United States

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